2-Amino-6-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-Amino-6-(trifluoromethyl)pyridine involves various strategies, including the Chichibabin pyridine synthesis, which has been modified for fluorinated pyridine-bridged aromatic poly(ether-imide)s preparation. For instance, novel pyridine-containing aromatic diamine monomers have been synthesized via this method, showcasing the versatility of 2-Amino-6-(trifluoromethyl)pyridine derivatives in polymer chemistry (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 2-Amino-6-(trifluoromethyl)pyridine has been extensively studied, particularly through X-ray crystallography. These studies provide detailed insights into the arrangement of atoms and the impact of trifluoromethyl groups on the overall molecular conformation, which is crucial for understanding the material's properties and reactivity (Davis & Fettinger, 2018).
Chemical Reactions and Properties
2-Amino-6-(trifluoromethyl)pyridine undergoes various chemical reactions, highlighting its reactivity and potential as a building block for more complex molecules. For example, it can participate in displacement reactions, where a methylsulfinyl group is replaced by different substituents to yield a variety of 2-aminopyridines with distinct properties (Teague, 2008).
Physical Properties Analysis
The physical properties of materials derived from 2-Amino-6-(trifluoromethyl)pyridine, such as polyimides, have been extensively characterized. These materials exhibit remarkable solubility in organic solvents, low water absorption rates, and high thermal stability, making them suitable for advanced applications in electronics and materials science (Madhra et al., 2002).
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-6-(trifluoromethyl)pyridine is an intermediate in the synthesis of pharmaceutical products, as demonstrated by Tao et al. (2022) who reported its toxic effects following inhalation exposure in an industrial setting (Tao et al., 2022). Narsaiah et al. (1994) described a novel synthetic route to derive 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones (Narsaiah et al., 1994).
Biological and Pharmaceutical Research
Hafez and El-Gazzar (2020) synthesized a series of novel pyridine derivatives, including 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl] amino} nicotinohydrazide, to study their effects on tumor cell lines, highlighting the compound's potential as an anticancer agent (Hafez & El-Gazzar, 2020). Similarly, Chavchich et al. (2016) conducted structure-activity relationship studies on trifluoromethyl-substituted pyridine analogs for malaria treatment and prevention, selecting JPC-3210 as the lead compound due to its in vitro and in vivo efficacy against malaria (Chavchich et al., 2016).
Material Science and Engineering
Zhuo et al. (2014) designed and synthesized novel polyimides with phthalimide as a pendent group, using a pyridine-containing triamine monomer in the process. These polyimides showed excellent thermal stability and solubility, demonstrating the compound's utility in advanced material science (Zhuo et al., 2014).
Corrosion Inhibition
Ansari et al. (2015) investigated pyridine derivatives as corrosion inhibitors for steel in acidic environments. Their study showed the effectiveness of these derivatives in protecting steel from corrosion, indicating the practical applications of 2-amino-6-(trifluoromethyl)pyridine in industrial processes (Ansari et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYDQMFURPHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356271 | |
Record name | 2-Amino-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)pyridine | |
CAS RN |
34486-24-3 | |
Record name | 2-Amino-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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